

Application Notes and Protocols: Flow Cytometry Analysis of Galectin-9 Expression on Lymphocytes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Gal 9

Cat. No.: B1576564

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Galectin-9 (Gal-9), a tandem-repeat type galectin, is a key immunomodulatory protein that plays a complex and often dichotomous role in regulating the immune system.^{[1][2]} It is expressed by various immune cells, including lymphocytes, and functions as a ligand for several cell surface receptors, most notably T-cell immunoglobulin and mucin domain-3 (TIM-3).^[3] The Gal-9/TIM-3 pathway is a critical immune checkpoint that can induce apoptosis in Th1 and Th17 cells, thereby suppressing inflammatory responses.^{[4][3]} However, emerging evidence suggests that Gal-9 can also have immunostimulatory effects, promoting the activation and expansion of Th1 cells under certain conditions.^[2]

Given its significant role in immune regulation, cancer immunology, and viral pathogenesis, accurate quantification of Gal-9 expression on lymphocyte subsets is crucial for both basic research and the development of novel therapeutics.^{[1][4]} Flow cytometry is a powerful technique for the precise identification and characterization of Gal-9 expression at the single-cell level, on both the cell surface and intracellularly.

These application notes provide detailed protocols for the analysis of Gal-9 expression on human lymphocytes using flow cytometry, including sample preparation, staining procedures, and a comprehensive gating strategy.

Data Presentation

Table 1: Expression and Function of Galectin-9 on Lymphocyte Subsets

Lymphocyte Subset	Gal-9 Expression	Key Receptors	Reported Functions
CD4+ T cells	Surface and intracellular. Upregulated on exhausted and tumor-infiltrating lymphocytes. [5] [6]	TIM-3, PD-1, CD44	Induces apoptosis in Th1/Th17 cells, promotes Treg expansion and function, can also promote Th1 activation and IFN- γ production. [1] [2] [3] [7]
CD8+ T cells	Surface and intracellular. Higher expression on exhausted and tumor-infiltrating T cells is associated with impaired effector function. [5] [6]	TIM-3, PD-1	Induces apoptosis, contributes to T-cell exhaustion. [3] [5]
B cells	Naïve and memory B cells express Gal-9. [4]	CD45, IgM-BCR	Acts as a negative regulator of B-cell receptor (BCR) signaling and activation. [4] [8]
NK cells	Expressed on a subpopulation of NK cells. [9]	CD44	Associated with enhanced cytotoxicity, increased IFN- γ and TNF- α production, and higher granzyme B and perforin expression. [7] [9]

Table 2: Impact of Galectin-9 on T-Cell Cytokine Production

T-Cell Subset	Gal-9 Treatment/Expression	Change in Cytokine Production	Reference
CD4+ T cells	High Gal-9 expression	Decreased IL-2, TNF- α , IFN- γ	[5]
CD8+ T cells	High Gal-9 expression	Decreased IL-2, TNF- α , IFN- γ	[5]
Resting T cells	Low concentration of Gal-9	Increased IFN- γ production	[2]

Experimental Protocols

Protocol 1: Surface Staining of Galectin-9 on Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is designed for the detection of Galectin-9 expressed on the surface of lymphocytes.

Materials:

- Human peripheral blood collected in EDTA or heparin tubes
- Ficoll-Paque PLUS
- Phosphate-Buffered Saline (PBS)
- FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)
- Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™)
- Fluorochrome-conjugated antibodies:
 - Anti-Human Galectin-9 (e.g., clone 9M1-3)

- Anti-Human CD3 (T-cell marker)
- Anti-Human CD4 (Helper T-cell marker)
- Anti-Human CD8 (Cytotoxic T-cell marker)
- Anti-Human CD19 (B-cell marker)
- Anti-Human CD56 (NK-cell marker)
- Viability Dye (e.g., Zombie Aqua™ Fixable Viability Kit)
- Flow cytometer

Methodology:

- PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
- Cell Count and Viability: Wash the isolated PBMCs with PBS and perform a cell count and viability assessment using a hemocytometer and trypan blue or an automated cell counter.
- Staining Preparation: Resuspend 1×10^6 viable cells in 100 μ L of FACS buffer.
- Fc Receptor Blockade: Add Fc receptor blocking reagent to the cell suspension and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
- Viability Staining: Stain the cells with a viability dye according to the manufacturer's protocol to enable exclusion of dead cells from the analysis.
- Surface Marker Staining: Add the cocktail of fluorochrome-conjugated antibodies against surface markers (Galectin-9, CD3, CD4, CD8, CD19, CD56) at their predetermined optimal concentrations.
- Incubation: Incubate the cells for 30 minutes at 4°C, protected from light.
- Washing: Wash the cells twice with 2 mL of FACS buffer by centrifuging at 300-400 x g for 5 minutes.

- Resuspension: Resuspend the final cell pellet in 300-500 μ L of FACS buffer.
- Data Acquisition: Acquire the samples on a flow cytometer as soon as possible.

Protocol 2: Intracellular Staining of Galectin-9 on Lymphocytes

This protocol is for the detection of Galectin-9 within the cytoplasm of lymphocytes and requires fixation and permeabilization.

Materials:

- All materials from Protocol 1
- Fixation/Permeabilization Buffer Set (e.g., BD Cytofix/Cytoperm™)
- Fluorochrome-conjugated anti-human Galectin-9 antibody suitable for intracellular staining.

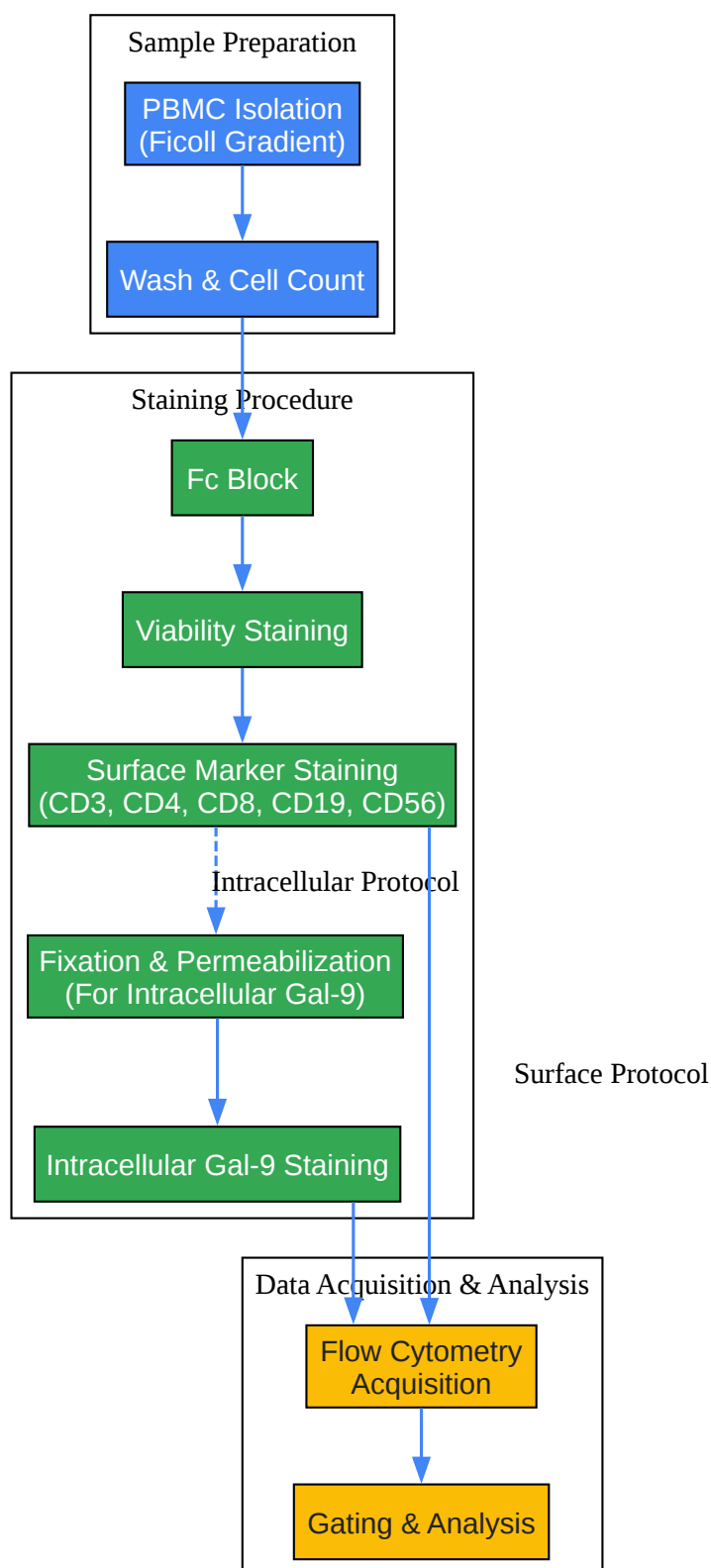
Methodology:

- PBMC Isolation and Surface Staining: Follow steps 1-8 from Protocol 1 for PBMC isolation and surface marker staining (excluding the anti-Galectin-9 antibody from the surface cocktail if only intracellular expression is of interest).
- Fixation: After the final wash of the surface staining, resuspend the cells in 100 μ L of fixation buffer and incubate for 20 minutes at 4°C.
- Permeabilization and Washing: Wash the cells twice with 1X permeabilization/wash buffer.
- Intracellular Staining: Resuspend the fixed and permeabilized cells in 100 μ L of permeabilization/wash buffer containing the fluorochrome-conjugated anti-human Galectin-9 antibody.
- Incubation: Incubate for 30 minutes at 4°C, protected from light.
- Washing: Wash the cells twice with 1X permeabilization/wash buffer.
- Resuspension: Resuspend the final cell pellet in 300-500 μ L of FACS buffer.

- Data Acquisition: Acquire the samples on a flow cytometer.

Mandatory Visualizations

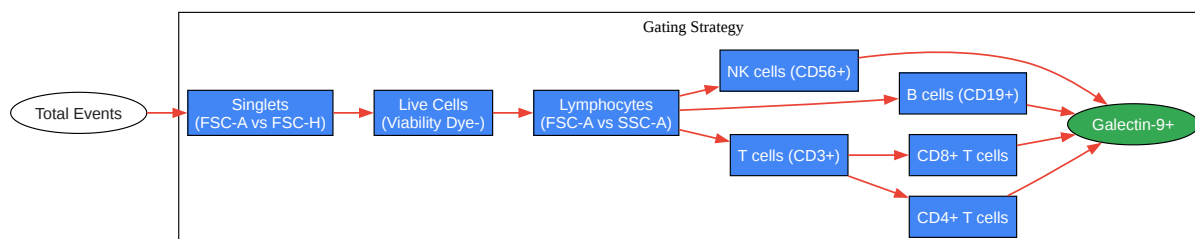
Experimental Workflow



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Caption: Flowchart of the experimental workflow for Galectin-9 analysis.

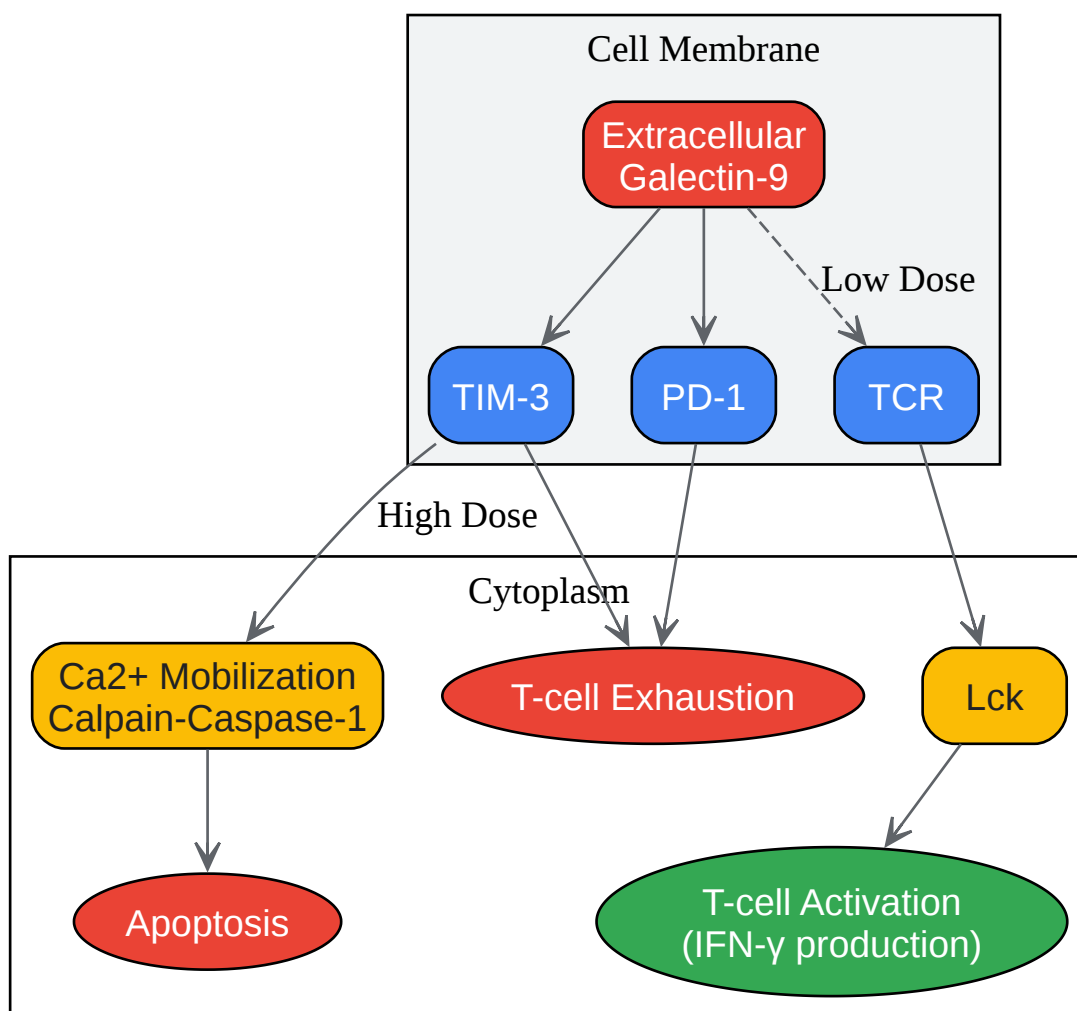
Gating Strategy for Lymphocyte Subsets and Galectin-9 Expression



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Caption: Hierarchical gating strategy for identifying lymphocyte subsets.

Galectin-9 Signaling Pathways in T-cells



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Caption: Simplified Galectin-9 signaling pathways in T-cells.

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References

- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. Galectin-9 Activates and Expands Human T-Helper 1 Cells | PLOS One [journals.plos.org]

- 3. The regulating role of galectin-9 in immune cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Galectin-9 in cancer therapy: from immune checkpoint ligand to promising therapeutic target [frontiersin.org]
- 5. Galectin-9 expression defines exhausted T cells and impaired cytotoxic NK cells in patients with virus-associated solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Galectin-9 suppresses B cell receptor signaling and is regulated by I-branching of N-glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Galectin-9 promotes natural killer cells activity via interaction with CD44 - PMC [pmc.ncbi.nlm.nih.gov]
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